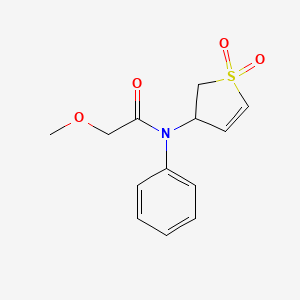
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methoxy-N-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methoxy-N-phenylacetamide is a useful research compound. Its molecular formula is C13H15NO4S and its molecular weight is 281.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methoxy-N-phenylacetamide is a synthetic organic compound that has garnered attention in various fields of scientific research due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Structural Features
The compound features a thiophene ring with a dioxido substitution, a methoxy group, and an acetamide moiety. Its molecular formula is C12H13N2O3S, and it has a molecular weight of approximately 265.31 g/mol. The presence of the dioxido group is significant as it may influence the compound's reactivity and biological interactions.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 265.31 g/mol |
| Density | 1.24 g/cm³ |
| Boiling Point | 321.7ºC at 760 mmHg |
| Melting Point | N/A |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in metabolic pathways, which may contribute to its antimicrobial and antitumor properties.
- Cellular Interaction : It interferes with cellular processes such as DNA replication and protein synthesis, affecting cell viability and proliferation.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. Its effectiveness has been demonstrated in both in vitro and in vivo studies.
Case Study: Antimicrobial Efficacy
A study evaluated the compound's effectiveness against common bacterial strains such as Escherichia coli and Staphylococcus aureus. Results showed:
- Minimum Inhibitory Concentration (MIC) : The MIC values were determined to be 32 µg/mL for E. coli and 16 µg/mL for S. aureus, indicating potent antibacterial activity.
Antitumor Activity
The compound has also been investigated for its potential antitumor effects.
Case Study: Antitumor Activity Assessment
In a recent study involving human cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer) and HeLa (cervical cancer).
- Findings : Treatment with this compound resulted in a dose-dependent reduction in cell viability, with IC50 values of 25 µM for MCF-7 and 30 µM for HeLa cells.
Therapeutic Potential
Given its biological activities, this compound is being explored for therapeutic applications:
- Antimicrobial Agents : Potential development into new antibiotics to combat resistant bacterial strains.
- Anticancer Drugs : Its ability to inhibit tumor growth positions it as a candidate for cancer therapy.
Future Research Directions
Further studies are required to elucidate the precise mechanisms underlying the compound's biological effects and to explore its efficacy in clinical settings.
特性
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-methoxy-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4S/c1-18-9-13(15)14(11-5-3-2-4-6-11)12-7-8-19(16,17)10-12/h2-8,12H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKEADGJUPIZJRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N(C1CS(=O)(=O)C=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














